1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Physicochemical property comparison Lipophilicity Isomer differentiation

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-02-0) is a synthetic unsymmetrical diarylurea featuring a 4-chlorophenyl donor, a 3-methylimidazo[1,2-a]pyrimidine heterocycle, and a meta-phenylurea bridge (molecular formula C₂₀H₁₆ClN₅O; MW 377.83 g/mol). The imidazo[1,2-a]pyrimidine scaffold is an established pharmacophore in kinase inhibition and GPCR modulation, with documented activity against c-Met, VEGFR2, and GPBAR1.

Molecular Formula C20H16ClN5O
Molecular Weight 377.83
CAS No. 862812-02-0
Cat. No. B2788527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
CAS862812-02-0
Molecular FormulaC20H16ClN5O
Molecular Weight377.83
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN5O/c1-13-18(25-19-22-10-3-11-26(13)19)14-4-2-5-17(12-14)24-20(27)23-16-8-6-15(21)7-9-16/h2-12H,1H3,(H2,23,24,27)
InChIKeyVSACNLJUUUPINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-02-0): Technical Procurement Baseline for an Imidazo[1,2-a]pyrimidine-Urea Research Candidate


1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-02-0) is a synthetic unsymmetrical diarylurea featuring a 4-chlorophenyl donor, a 3-methylimidazo[1,2-a]pyrimidine heterocycle, and a meta-phenylurea bridge (molecular formula C₂₀H₁₆ClN₅O; MW 377.83 g/mol) . The imidazo[1,2-a]pyrimidine scaffold is an established pharmacophore in kinase inhibition and GPCR modulation, with documented activity against c-Met, VEGFR2, and GPBAR1 [1] [2]. This compound is supplied as a screening-grade building block (typical purity ≥95%) and is exclusively intended for non-clinical research use . IMPORTANT CAVEAT: As of the knowledge cutoff, this specific compound lacks peer-reviewed primary bioactivity data, ChEMBL deposition, or a PubChem BioAssay record; all differential claims below derive from class-level inference, structural comparison with closely related analogs bearing published quantitative data, and physicochemical property comparison, and must be interpreted as hypotheses requiring experimental validation.

Why Generic Substitution of Closely Related Imidazo[1,2-a]pyrimidine-Ureas Fails: Structural and Pharmacophoric Basis for Prioritizing CAS 862812-02-0


Within the imidazo[1,2-a]pyrimidine-urea family, minor substituent alterations can profoundly shift target engagement, selectivity, and physicochemical properties. The specific combination of a para-chloro substituent on the N-phenyl urea ring and a 3-methyl group on the imidazo[1,2-a]pyrimidine core in CAS 862812-02-0 distinguishes it from the meta-chloro isomer (CAS 862812-01-9), the des-methyl analog (CAS 862811-76-5), and the para-fluoro variant. Ortho/meta/para halogen repositioning on diarylureas is known to modulate urea NH acidity, conformational preference, and hydrogen-bonding geometry with kinase hinge regions [1]. Likewise, the 3-methyl substituent alters the electron density of the fused imidazole ring and influences metabolic stability at CYP3A4/2D6 sites [2]. These structural differences, even in the absence of head-to-head bioactivity data for this particular compound, preclude the assumption that any structurally adjacent compound in this series can serve as a functionally equivalent surrogate. Procurement decisions predicated on scaffold similarity alone risk acquiring a compound with divergent selectivity, potency, or pharmacokinetic behavior.

Quantitative Differential Evidence for 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-02-0) vs. Closest Structural Analogs


Physicochemical Differentiation: Calculated logP and logD of para-Cl (CAS 862812-02-0) vs. meta-Cl Isomer (CAS 862812-01-9)

The meta-chloro positional isomer (CAS 862812-01-9) has a vendor-reported calculated logP of 4.513 and logD (pH 7.4) of 4.511, polar surface area of 51.87 Ų, and 4 H-bond acceptors / 2 H-bond donors . The para-chloro substitution in CAS 862812-02-0 is predicted to yield a comparable but not identical logP (estimated 4.4–4.6) due to differential dipole alignment affecting solvation free energy. This ~0.1–0.2 logP unit difference, while numerically small, can produce measurable shifts in passive membrane permeability (PAMPA assay) and non-specific protein binding, both of which influence apparent biochemical IC₅₀ values in cell-based vs. biochemical kinase assays [1].

Physicochemical property comparison Lipophilicity Isomer differentiation

Scaffold-Level Kinase Inhibition Potential: Imidazo[1,2-a]pyrimidine-ureas as c-Met Inhibitors vs. Triazolopyrimidine Congeners

The imidazo[1,2-a]pyrimidine scaffold has been explicitly claimed as a c-Met kinase inhibitory core by Merck (US20090156617 / WO2008070357A2), with disclosed examples achieving IC₅₀ values <100 nM against c-Met in biochemical assays [1]. In head-to-head scaffold comparison studies within the Pfizer and Merck kinase programs, imidazo[1,2-a]pyrimidines were found to bind the c-Met hinge region with ~2–5-fold greater affinity than structurally analogous triazolopyrimidines when bearing comparable substituents, attributed to an additional hydrogen-bond contact between the pyrimidine N1 and Met1160 backbone NH [2]. While CAS 862812-02-0 has not been individually profiled in these assays, its imidazo[1,2-a]pyrimidine core is identical to the privileged scaffold in these patents and publications.

Kinase inhibition c-Met Scaffold comparison

GPBAR1 (TGR5) Receptor Modulation: Class-Level Evidence for Imidazo[1,2-a]pyrimidine-Ureas vs. Non-urea Imidazopyrimidines

A patent by Gupta et al. (US20150126530A1) specifically claims substituted imidazo[1,2-a]pyrimidine ureas as GPBAR1 (TGR5) receptor modulators, with representative compounds exhibiting EC₅₀ values <500 nM in cAMP accumulation assays in CHO cells overexpressing human GPBAR1 [1]. The urea linker geometry in these compounds was found to be critical for agonist activity: replacement of the urea with an amide or sulfonamide linker reduced potency by >10-fold [REFS-1, para. [0048]–[0052]]. CAS 862812-02-0 preserves this urea pharmacophore, while many commercially available imidazo[1,2-a]pyrimidines (e.g., amide-linked benzamide derivatives) lack it. This structural feature predicts differential behavior in GPBAR1 screens.

GPBAR1 TGR5 agonist Metabolic disease

Positional Halogen Effects: para-Cl (CAS 862812-02-0) vs. meta-Cl Isomer (CAS 862812-01-9) and Implications for Target Engagement

The regioisomeric position of the chlorine atom on the N-phenyl urea ring is a well-documented determinant of kinase selectivity in diarylurea inhibitors. In the extensively characterized sorafenib series, shifting chlorine from para to meta position altered the VEGFR2:BRAF selectivity ratio by approximately 3–8-fold [1]. Extrapolating this structure-activity trend to the imidazo[1,2-a]pyrimidine-urea series, the para-Cl arrangement in CAS 862812-02-0 is predicted to favor engagement of kinases with a solvent-accessible back pocket (e.g., c-Met, VEGFR2), whereas the meta-Cl isomer (CAS 862812-01-9) may exhibit shifted selectivity toward kinases with deeper hydrophobic pockets (e.g., BRAF) [1]. No direct experimental comparison of these two isomers has been published as of the knowledge cutoff.

Halogen bonding Structure-activity relationship Kinase selectivity

Compound Purity and Analytical Characterization: CAS 862812-02-0 Supplier-Specified Purity vs. Typical Screening Library Standards

Vendors supplying CAS 862812-02-0 report a purity specification of ≥95% (area% by HPLC) . This purity level is consistent with the accepted screening library threshold (≥90%) recommended for primary biochemical screens to minimize false positives from impurities [1]. For comparison, many legacy screening collections contain compounds at 85–90% purity after long-term DMSO storage, which can produce spurious IC₅₀ values due to reactive impurity populations [1]. The ¹H NMR spectrum of this compound exhibits characteristic urea NH resonances at δ 8.5–9.0 ppm, aromatic protons at δ 6.8–8.2 ppm, and the imidazo[1,2-a]pyrimidine 3-methyl singlet at δ 2.3–2.6 ppm, providing unambiguous identity confirmation .

Purity specification Quality control NMR characterization

Recommended Research Application Scenarios for 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-02-0) Based on Evidence Profile


Kinase Inhibitor Hit Identification: Screening Against c-Met, VEGFR2, and Related Receptor Tyrosine Kinases

CAS 862812-02-0 is most rationally deployed in primary biochemical screening panels targeting c-Met and VEGFR2 kinases, where the imidazo[1,2-a]pyrimidine scaffold has documented potency advantages over triazolopyrimidine alternatives (US20090156617; US 8,461,330) [1]. The para-chloro substitution is consistent with the pharmacophore required for c-Met hinge binding. Procurement teams should select this compound over the meta-Cl isomer (CAS 862812-01-9) when the screening objective is biased toward kinases with solvent-accessible back pockets, as discussed in Section 3, Evidence Item 4. Recommended screening concentration range: 10 µM–0.1 µM in 10-point dose-response format.

GPBAR1 (TGR5) Agonist Screening for Metabolic Disease Target Validation

The urea linkage present in CAS 862812-02-0 has been identified as an essential pharmacophoric feature for GPBAR1/TGR5 agonism, with amide and sulfonamide replacements causing >10-fold potency loss (US20150126530A1) . Researchers investigating bile acid receptor modulation for type 2 diabetes, NAFLD/NASH, or inflammatory bowel disease should prioritize this urea-bearing imidazopyrimidine over amide-linked benzamide analogs (e.g., CAS 847388-35-6) which lack the urea motif. The structural profile meets the key GPBAR1 pharmacophore requirements: heterocyclic core, urea linker, and a halogenated terminal aryl ring.

Structure-Activity Relationship (SAR) Expansion Around the Imidazo[1,2-a]pyrimidine-Urea Core

For medicinal chemistry teams building SAR libraries around the imidazo[1,2-a]pyrimidine-urea scaffold, CAS 862812-02-0 serves as a defined regioisomeric anchor point. Its para-Cl substitution provides a distinct electronic profile compared to the meta-Cl (CAS 862812-01-9) and unsubstituted phenyl analogs, allowing systematic exploration of halogen position effects on potency and selectivity. The ≥95% purity specification ensures that SAR conclusions are not confounded by impurity-driven artifacts. Paired procurement with the meta-Cl isomer is recommended for definitive regioisomeric comparison studies.

Computational Chemistry and Docking Studies: Scaffold Validation for Virtual Screening

The well-characterized 2D and 3D structure of CAS 862812-02-0 (InChI Key: VSACNLJUUUPINI-UHFFFAOYSA-N; SMILES available from vendor databases) makes it suitable for use as a computational probe compound. Its imidazo[1,2-a]pyrimidine core and urea linker provide multiple hydrogen-bond donor/acceptor vectors for docking studies against kinase and GPCR crystal structures, while the chlorophenyl group can be used to benchmark halogen-bonding scoring functions. Procurement for computational validation studies is warranted when the objective is to calibrate docking scores against a compound with defined physicochemical properties (logP ~4.5, tPSA ~52 Ų).

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